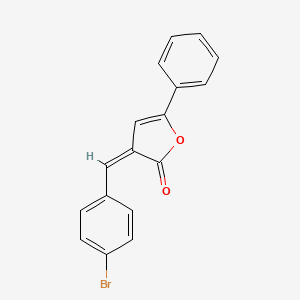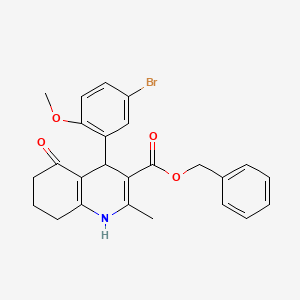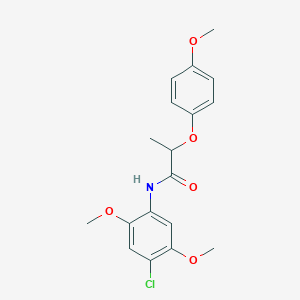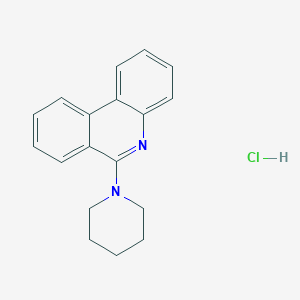![molecular formula C18H18BrNO4S B5123285 4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5123285.png)
4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine, also known as BMS-986205, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play an important role in the immune system. Inhibition of TYK2 has been shown to have potential therapeutic applications in a variety of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
作用機序
TYK2 is a member of the JAK family of enzymes, which are involved in the signaling pathways of cytokines and growth factors. Inhibition of TYK2 blocks the downstream signaling of cytokines, leading to a reduction in inflammation. 4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine is a selective inhibitor of TYK2, and does not inhibit other members of the JAK family, such as JAK1 and JAK2.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in preclinical models of autoimmune diseases. In these models, this compound reduces the production of pro-inflammatory cytokines, such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ). This compound also reduces the activation of T cells, which play a key role in autoimmune diseases. In a phase 1 clinical trial, this compound demonstrated pharmacodynamic effects consistent with TYK2 inhibition, including a reduction in the production of IL-12 and IFN-γ.
実験室実験の利点と制限
4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine is a selective inhibitor of TYK2, and does not inhibit other members of the JAK family, such as JAK1 and JAK2. This selectivity may reduce the risk of off-target effects and toxicity. However, the selectivity of this compound may also limit its efficacy in certain autoimmune diseases, which may involve multiple members of the JAK family. In addition, the synthesis of this compound is complex and may be challenging for some laboratories.
将来の方向性
For the study of 4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine include the evaluation of its efficacy in phase 2 clinical trials for the treatment of psoriasis and inflammatory bowel disease. In addition, the selectivity of this compound may be further evaluated in preclinical models of autoimmune diseases. The potential for combination therapy with other JAK inhibitors may also be explored. Finally, the synthesis of this compound may be optimized to improve its yield and reduce its complexity.
合成法
The synthesis of 4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine involves several steps, starting with the reaction of 4-bromobenzyl chloride with sodium methoxide to form 4-bromobenzyl alcohol. This is followed by the reaction of the alcohol with N-(4-chlorobenzoyl)-N-methylglycine methyl ester to form the benzoyl derivative. The final step involves the reaction of the benzoyl derivative with morpholine and para-toluenesulfonic acid to form this compound.
科学的研究の応用
4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine has been studied extensively in preclinical models of autoimmune diseases, such as psoriasis and rheumatoid arthritis. In these models, this compound has been shown to reduce inflammation and improve clinical outcomes. In a phase 1 clinical trial, this compound was well-tolerated and demonstrated pharmacodynamic effects consistent with TYK2 inhibition. This compound is currently being evaluated in phase 2 clinical trials for the treatment of psoriasis and inflammatory bowel disease.
特性
IUPAC Name |
[4-[(4-bromophenyl)sulfonylmethyl]phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4S/c19-16-5-7-17(8-6-16)25(22,23)13-14-1-3-15(4-2-14)18(21)20-9-11-24-12-10-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWZFNMIOWAUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5123205.png)

![6-(diphenylmethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5123209.png)


![ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate](/img/structure/B5123251.png)
![4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5123256.png)
![N~2~-(4-fluorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5123264.png)


![ethyl [5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5123300.png)

![1-(4-fluorobenzyl)-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5123312.png)
![dimethyl 5-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B5123319.png)